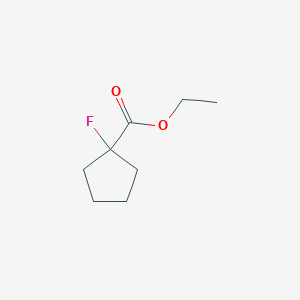
Ethyl 1-fluorocyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-fluorocyclopentane-1-carboxylate is a fluorinated cyclopentane derivative characterized by an ester functional group and a fluorine atom at the 1-position of the cyclopentane ring. The ester group contributes to its solubility in organic solvents and reactivity in hydrolysis or transesterification reactions .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-fluorocyclopentane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with cyclopentane-1-carboxylic acid derivatives. Fluorination can be achieved via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) on a ketone or alcohol precursor, followed by esterification with ethanol under acidic catalysis (e.g., H₂SO₄) . Key parameters include:
- Temperature : Maintain reflux conditions (~78°C) to ensure complete esterification.
- Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis side reactions .
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Look for the ester ethyl group (triplet at ~1.2–1.4 ppm for CH₃, quartet at ~4.1–4.3 ppm for CH₂). The cyclopentane ring protons will show complex splitting due to fluorination-induced deshielding .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–175 ppm, while the CF group resonates at ~90–100 ppm (¹J₃₃ coupling with fluorine) .
- IR Spectroscopy : Confirm ester C=O stretch (~1720–1740 cm⁻¹) and C-F stretch (~1100–1200 cm⁻¹) .
Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?
- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Degradation Monitoring : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to track ester hydrolysis into 1-fluorocyclopentane-1-carboxylic acid. Compare retention times and UV spectra to standards .
Advanced Research Questions
Q. How does fluorination at the cyclopentane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., hydrolysis, aminolysis). Kinetic studies (UV-Vis or stopped-flow methods) can quantify rate constants under varying pH and temperature conditions .
- Computational Support : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in reactions with amines or thiols .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Data Reconciliation :
Batch Variability : Compare purity assays (HPLC, GC-MS) across studies to rule out impurities affecting bioactivity .
Stereochemical Effects : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test their individual activities .
Assay Conditions : Standardize in vitro protocols (e.g., cell lines, incubation times) to minimize variability .
Q. How can this compound serve as a scaffold for designing enzyme inhibitors?
- Rational Design :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclin-dependent kinases). The fluorinated cyclopentane enhances hydrophobic binding in active sites .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the ester (e.g., methyl, tert-butyl) or fluorinated ring positions to map steric and electronic effects on inhibition .
Q. Methodological Challenges and Solutions
Q. What analytical techniques are critical for distinguishing between this compound and its structural isomers?
- Differentiation Strategies :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₁FO₂) and rule out isomers like ethyl 2-fluorocyclopentane-1-carboxylate.
- NOESY NMR : Identify spatial proximity of fluorine to specific protons, confirming substitution position .
Q. How can reaction kinetics for this compound’s hydrolysis be quantitatively analyzed under physiological conditions?
- Experimental Setup :
- Use phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological conditions.
- Monitor hydrolysis via conductivity measurements (release of carboxylic acid) or LC-MS quantification of degradation products .
- Kinetic Modeling : Apply pseudo-first-order kinetics to determine half-life and activation energy (Arrhenius plot) .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
Ethyl 1-fluorocyclopentane-1-carboxylate shares a cyclopentane backbone with other derivatives but differs in substituents and functional groups. Key comparisons include:
Notes:
- Fluorine vs.
- Ester vs. Carboxylic Acid : The ethyl ester group offers greater volatility and synthetic versatility compared to carboxylic acid derivatives like 1-(2-fluorophenyl)cyclopentanecarboxylic acid, which may require additional steps for activation .
Reactivity and Stability
- Hydrolysis: Ethyl esters (e.g., ethyl acetate) are prone to hydrolysis under acidic or basic conditions, forming carboxylic acids. Fluorine’s electron-withdrawing effect may slow this process compared to non-fluorinated esters .
- Thermal Stability: Fluorinated cyclopentanes generally exhibit higher thermal stability than hydroxylated analogs (e.g., 1-methylcyclopentanol), which may degrade or dehydrate under heat .
属性
CAS 编号 |
116816-10-5 |
|---|---|
分子式 |
C8H13FO2 |
分子量 |
160.19 g/mol |
IUPAC 名称 |
ethyl 1-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3 |
InChI 键 |
PVZREIUHBWNFHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCC1)F |
规范 SMILES |
CCOC(=O)C1(CCCC1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















